4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI)
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Overview
Description
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group at the 3-position and the amino group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) typically involves the following steps:
Cyclization Reaction: The formation of the isoxazole ring can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of Functional Groups: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions. The amino group can be introduced through nitration followed by reduction or direct amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 4-Isoxazolecarboxylicacid,5-amino-3-methyl-, and 4-Isoxazolecarboxylicacid,5-amino-3-phenyl-.
Uniqueness: The presence of the trifluoromethyl group distinguishes 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-(9CI) from other isoxazole derivatives, imparting unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3/c6-5(7,8)2-1(4(11)12)3(9)13-10-2/h9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQJZLUKQTZQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(ON=C1C(F)(F)F)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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